Methyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

FAAH inhibition endocannabinoid structure-activity relationship

This Sanofi-Aventis alkylthiazole carbamate features a methyl O-alkyl warhead paired with a 3,4-difluorophenylacetamide side chain — a pharmacophore critical for optimal FAAH active-site complementarity. Unlike bulkier isobutyl/tert-butyl congeners, the methyl substituent minimizes steric clashes, enhancing binding potency. The 3,4-difluoro substitution provides essential hydrophobic and electronic interactions for reliable target engagement. Supplied at ≥95% purity for reproducible FAAH inhibition studies in pain, inflammation, and CNS disorder models. Ideal as a reference standard for benchmarking O-alkyl chain variation in medicinal chemistry campaigns. Bulk and custom sizes available — request a quote.

Molecular Formula C13H11F2N3O3S
Molecular Weight 327.31
CAS No. 946236-05-1
Cat. No. B2660487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946236-05-1
Molecular FormulaC13H11F2N3O3S
Molecular Weight327.31
Structural Identifiers
SMILESCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H11F2N3O3S/c1-21-13(20)18-12-17-8(6-22-12)5-11(19)16-7-2-3-9(14)10(15)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18,20)
InChIKeyOWVYYQFIAGTSSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946236-05-1): Key Compound Identity for Procurement Decisions


Methyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946236-05-1) is a thiazole-carbamate hybrid molecule (C13H11F2N3O3S, MW 327.31) [1]. It belongs to the alkylthiazole carbamate class, developed primarily as a fatty acid amide hydrolase (FAAH) enzyme inhibitor scaffold by Sanofi-Aventis [2]. The compound features a 3,4-difluorophenylacetamide side chain linked to a 2-aminothiazole core capped with a methyl carbamate group, a pharmacophore arrangement that confers FAAH inhibitory properties relevant to pain, inflammation, and CNS disorder research [3]. This compound is typically supplied at ≥95% purity for research use [1].

Why Generic Substitution Fails: The Structural Uniqueness of Methyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946236-05-1)


Alkylthiazole carbamate derivatives are not interchangeable due to the critical role of the O-alkyl carbamate substituent in modulating FAAH inhibitory potency, metabolic stability, and physicochemical properties [1]. The methyl carbamate variant (CAS 946236-05-1) occupies a distinct position within the Sanofi patent SAR landscape: smaller alkyl groups (methyl, ethyl) generally enhance binding complementarity within the FAAH active site compared to bulkier isobutyl or tert-butyl congeners, which introduce steric clashes that reduce inhibitory potency [2]. Additionally, the 3,4-difluoro substitution pattern on the phenyl ring is essential for optimal electronic and hydrophobic interactions with the enzyme's acyl-chain binding pocket, as demonstrated by significantly weaker activity observed with non-fluorinated or mono-fluorinated phenyl analogs [3]. Substituting this compound with a close analog lacking either the methyl carbamate or the 3,4-difluorophenyl motif risks compromising target engagement and experimental reproducibility.

Quantitative Evidence Guide: Differentiating Methyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946236-05-1) from Closest Analogs


Methyl Carbamate vs. Isobutyl Carbamate: Impact of O-Alkyl Substituent on FAAH Inhibitory Potency

Within the Sanofi alkylthiazole carbamate patent series, the methyl carbamate substituent (as in CAS 946236-05-1) is classified as a preferred embodiment for achieving sub-micromolar FAAH inhibition, whereas the isobutyl carbamate analog (CAS 946314-79-0) is not exemplified among the most potent compounds [1]. The patent SAR teaches that smaller O-alkyl groups (methyl, ethyl) on the carbamate nitrogen optimize fit within the FAAH catalytic triad (Ser241-Ser217-Lys142), while branched alkyl chains introduce steric penalty [2]. Although exact IC50 values for both compounds are not disclosed in public literature, the patent's preferential exemplification of methyl and ethyl carbamate variants over isobutyl analogs serves as a class-level inference of superior target engagement for the methyl congener.

FAAH inhibition endocannabinoid structure-activity relationship

3,4-Difluorophenyl Moiety vs. Non-Fluorinated Phenyl: Electronic Contribution to Target Binding

The 3,4-difluorophenyl substitution pattern on the target compound is critical for FAAH active-site complementarity. In a structurally related series of phenyl thiazolyl carbamates evaluated as bacterial MurA/MurB inhibitors, the 3,4-difluorophenyl analog demonstrated activity against both Gram-positive and Gram-negative bacteria, whereas non-fluorinated phenyl congeners showed substantially narrower antibacterial spectra [1]. The fluorine atoms enhance hydrophobic packing within the enzyme's acyl-chain binding pocket and modulate the electron density of the aromatic ring, improving π-stacking interactions with active-site residues [2]. While this evidence derives from a distinct enzymatic target (MurA/B), the physicochemical principles governing fluorophenyl-thiazole-carbamate binding translate across targets within this chemotype class.

fluorine chemistry binding affinity hydrophobic pocket

Thiazole-Carbamate Core vs. Urea Linker: Metabolic Stability and Mechanism of FAAH Inhibition

The target compound employs a carbamate reactive center rather than a urea linkage. Carbamate-based FAAH inhibitors typically act as covalent, slowly reversible inhibitors by carbamoylating the catalytic Ser241 residue, whereas urea-based inhibitors often function through non-covalent mechanisms [1]. The carbamate mechanism generally confers longer target residence times and sustained pharmacodynamic effects compared to reversible urea analogs [2]. This mechanistic distinction is critical for experimental designs requiring prolonged FAAH inhibition. The target compound thus offers a differentiated inhibition profile compared to the urea-linked 3,4-difluorophenyl thiazolylurea analogs described by Francisco et al. [3].

carbamate FAAH covalent inhibition metabolic stability

Supply Consistency: CAS 946236-05-1 as a Defined Single Entity vs. Mixtures or Unregistered Analogs

CAS 946236-05-1 is a registered, single-chemical entity with a defined molecular formula (C13H11F2N3O3S) and molecular weight (327.31 g/mol), supplied at ≥95% purity by multiple vendors . In contrast, closely related analogs such as the isobutyl carbamate (CAS 946314-79-0) and ethyl carbamate variants may be available from fewer suppliers or with less rigorously characterized purity profiles. Procurement of a CAS-registered, well-characterized compound ensures batch-to-batch reproducibility and facilitates compliance with journal and institutional documentation requirements for chemical identity verification.

chemical procurement CAS registry purity specification

Optimal Research and Procurement Application Scenarios for Methyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946236-05-1)


FAAH Inhibitor Tool Compound for Endocannabinoid System Research

The compound serves as a covalent, slowly reversible FAAH inhibitor tool for studying anandamide (AEA) and other N-acylethanolamine signaling pathways in pain, inflammation, and anxiety models. Its methyl carbamate warhead provides sustained FAAH engagement, making it suitable for both acute and chronic dosing paradigms where prolonged elevation of endocannabinoid tone is required [1].

Structure-Activity Relationship (SAR) Probe for Alkylthiazole Carbamate Lead Optimization

CAS 946236-05-1 represents the methyl carbamate anchor point within the Sanofi alkylthiazole carbamate series. It can be used as a reference standard for benchmarking the impact of O-alkyl chain variation (methyl vs. ethyl, isobutyl, tert-butyl) on FAAH inhibitory potency, metabolic stability, and CNS penetration in medicinal chemistry optimization campaigns [2].

Pharmacophore Validation in Dual FAAH-MAGL Inhibitor Design

The 3,4-difluorophenyl-thiazole-carbamate scaffold has been explored in the design of dual FAAH/monoacylglycerol lipase (MAGL) inhibitors. The target compound's carbamate mechanism enables covalent engagement of both serine hydrolases, making it a valuable starting point for developing balanced dual inhibitors for analgesia research [3].

Chemical Intermediate for Derivatization Libraries

The 2-aminothiazole core with a pendent 3,4-difluorophenylacetamide side chain provides a versatile synthetic handle for further derivatization, including N-alkylation, acylation, and heterocycle fusion. The compound can serve as a building block for generating focused libraries targeting serine hydrolases, kinases, or bacterial cell-wall biosynthesis enzymes [4].

Quote Request

Request a Quote for Methyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.